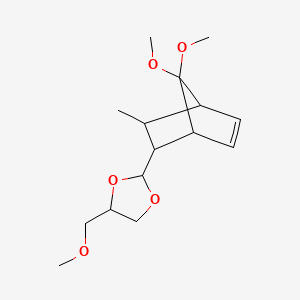
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is a complex organic compound that features a unique structure combining a dioxolane ring, a norbornene moiety, and a dimethyl acetal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with an alcohol in the presence of an acid catalyst. The norbornene moiety can be introduced through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids (e.g., BF3) and dehydrating agents (e.g., trimethyl orthoformate) can drive the equilibrium towards the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the acetal carbon, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4 or CrO3 can be used.
Reduction: Common reducing agents include LiAlH4 and NaBH4.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal involves the formation of intermediates such as hemiacetals and acetals. The compound can undergo nucleophilic addition reactions, where the acetal group is hydrolyzed to form carbonyl compounds under acidic conditions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A simpler acetal used as a solvent and in organic synthesis.
Dimethoxyethane: Another related ether with similar properties.
Uniqueness
5-(4-(Methoxymethyl)-1,3-dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is unique due to its combination of a dioxolane ring and a norbornene moiety, which imparts distinct reactivity and stability compared to simpler acetals and ethers .
Properties
CAS No. |
31969-66-1 |
|---|---|
Molecular Formula |
C15H24O5 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]hept-5-enyl)-4-(methoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H24O5/c1-9-11-5-6-12(15(11,17-3)18-4)13(9)14-19-8-10(20-14)7-16-2/h5-6,9-14H,7-8H2,1-4H3 |
InChI Key |
PLWZFVINYNNODT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C=CC(C1C3OCC(O3)COC)C2(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


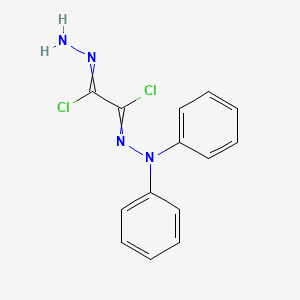
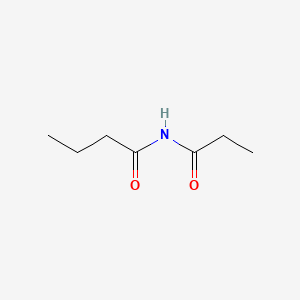
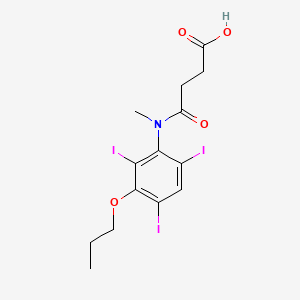
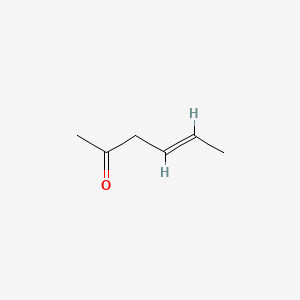
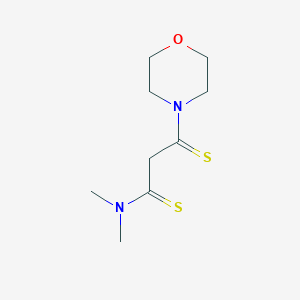
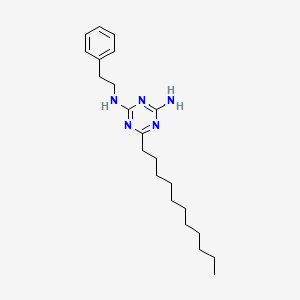
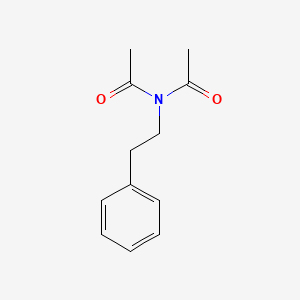
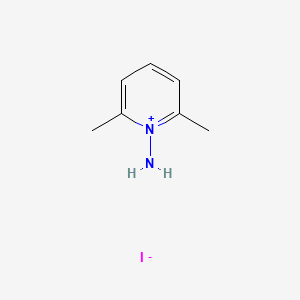


![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
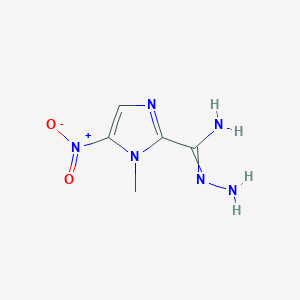
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)

